Pemetrexed impurity B is classified under the category of pharmaceutical impurities, specifically related to the synthesis of pemetrexed disodium heptahydrate. It is identified by the CAS number 1802552-04-0. This impurity arises during the synthetic processes aimed at producing pemetrexed and its derivatives, often as a byproduct of various reaction conditions employed in its synthesis .
The synthesis of pemetrexed impurity B typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale, often incorporating high-performance liquid chromatography (HPLC) for monitoring purity throughout the process .
Pemetrexed impurity B has a complex molecular structure characterized by multiple functional groups that contribute to its chemical behavior. The molecular formula is C40H40N10O13, with a molecular weight of approximately 868.82 g/mol .
The structural representation includes various aromatic rings linked via amide bonds and multiple nitrogen-containing heterocycles, which are indicative of its relationship to pemetrexed itself.
Pemetrexed impurity B can participate in several types of chemical reactions:
The nature of these reactions can lead to various products depending on the specific conditions and reagents used.
While specific data for pemetrexed impurity B may be limited, general properties can include:
These properties are crucial for understanding how the compound behaves under various conditions.
Pemetrexed impurity B has several important applications in scientific research:
Process-related impurities in antineoplastic drugs like pemetrexed disodium represent critical quality attributes that directly impact drug safety and efficacy. Pemetrexed Impurity B (CAS: 1802552-04-0) emerges as a characteristic dimeric impurity formed during the convergent synthesis of pemetrexed disodium, the active pharmaceutical ingredient (API) in ALIMTA®. This impurity exemplifies the complex side products generated during multi-step synthetic processes, particularly during peptide coupling reactions. The formation of Impurity B occurs through an unintended dimerization pathway where two pemetrexed molecules link via their pyrrolo[2,3-d]pyrimidine cores, resulting in a high-molecular-weight compound (C₄₀H₄₀N₁₀O₁₃, MW: 868.8 g/mol) that exists as a mixture of diastereomers [3] [5].
The synthesis of pemetrexed disodium involves activation of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (CAS: 137281-39-1) using 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM), followed by coupling with diethyl L-glutamate. Under specific conditions—particularly elevated temperatures or extended reaction times—the activated ester intermediate can react with the nucleophilic sites (N3 or N7 positions) of another pyrrolopyrimidine molecule instead of the intended glutamic acid derivative. This aberrant reaction leads to the formation of the dimeric Impurity B [3]. Its structural complexity was confirmed through advanced analytical techniques including two-dimensional NMR spectroscopy and high-resolution mass spectrometry, which revealed the presence of both (5R)- and (5S)-diastereomers [3] [6].
Property | Specification | Analytical Method | |
---|---|---|---|
Chemical Name | (2S,2′S)-2,2′-[(45R)-42,52-Diamino-44,46,54-trioxo-41,44,46,47,54,57-hexahydro-45H,51H-4(5,5),5(6,5)-dipyrrolo[2,3-d]pyrimidina-1,8(1)-dibenzenaoctaphane-14,84-dicarboxamido]dipentanedioic acid | NMR, MS | |
CAS Number | 1802552-04-0 | - | |
Molecular Formula | C₄₀H₄₀N₁₀O₁₃ | High-Resolution MS | |
Molecular Weight | 868.8 g/mol | - | |
Appearance | Off-white to light yellow solid | Visual | |
HPLC Purity | ≥95% | RP-HPLC (C18) | |
Storage Conditions | 2-8°C (ambient shipping) | - | [4] [5] [6] |
The persistence of Impurity B in the final API poses significant challenges. As a structural analog of pemetrexed, it may compete for cellular transport mechanisms (e.g., reduced folate carrier) or exhibit unintended biological activities that could compromise the therapeutic efficacy of the drug product. Moreover, its dimeric nature raises concerns about immunogenicity potential, though specific toxicological studies remain unpublished [3] . Controlling this impurity necessitates stringent optimization of the coupling reaction parameters—specifically, maintaining temperatures below 25°C, controlled stoichiometry of CDMT/NMM, and precise addition rates to minimize dimer formation [3].
Regulatory frameworks globally mandate rigorous control of impurities in antineoplastic APIs. Pemetrexed Impurity B is explicitly recognized as a pharmacopeial impurity in the European Pharmacopoeia (designated as "Pemetrexed EP Impurity B"), underscoring its regulatory significance. The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines establish strict reporting, identification, and qualification thresholds for impurities in new drug substances and products. For pemetrexed disodium (typical dose: 500 mg/m²), the identification threshold is set at 0.10%, requiring impurities exceeding this level to be structurally identified and toxicologically evaluated [3] [10].
Threshold Category | Daily Dose ≤2g | Action Required | |
---|---|---|---|
Reporting Threshold | 0.05% | Document in application | |
Identification Threshold | 0.10% | Establish structure | |
Qualification Threshold | 0.15% | Conduct safety studies | [3] |
Analytical control strategies for Impurity B employ stability-indicating reversed-phase HPLC methods with UV detection (wavelength: ~250 nm). These methods are validated for specificity, accuracy, and precision to reliably quantify the impurity at levels as low as 0.03%. Method development leverages hyphenated techniques such as HPLC-CAD (charged aerosol detection) and LC-MS for accurate impurity identification and response factor determination. The European Pharmacopoeia monograph for pemetrexed disodium specifies acceptance criteria for Impurity B not exceeding 0.15% in the final API [3] [10]. Regulatory submissions must include:
Pharmaceutical manufacturers implement purge studies during process optimization to demonstrate Impurity B reduction below critical thresholds. This involves spiking synthetic intermediates with the impurity and tracking its fate through downstream processing. The crystalline nature of pemetrexed disodium heptahydrate (CAS: 357166-29-1) provides an inherent purification step, as the dimeric impurity typically remains in the mother liquor during crystallization due to solubility differences [3] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2